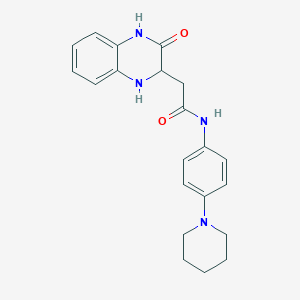![molecular formula C15H14N6O2S B2357978 N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1903139-74-1](/img/structure/B2357978.png)
N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyrimidine-4-carboxamide” is a compound that belongs to the class of benzo[c][1,2,5]thiadiazoles . Benzo[c][1,2,5]thiadiazoles are recognized to possess potent pharmacological activities including anticancer potential . They are usually obtained by cyanation of 4 (7)-bromo-2,1,3-benzothiadiazoles .
Synthesis Analysis
The synthesis of benzo[c][1,2,5]thiadiazoles involves a series of reactions. A series of seventeen compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .Molecular Structure Analysis
The structure of the compound was established by means of an elemental analysis, high resolution mass-spectrometry, 1H, 13C-NMR, IR, UV spectroscopy and mass-spectrometry . The molecular formula of the compound is C6H5N3S .Chemical Reactions Analysis
The compound is usually obtained by cyanation of 4 (7)-bromo-2,1,3-benzothiadiazoles . The reaction of (E)-4- (2- (7-bromobenzo [c] [1,2,5]thiadiazol-4-yl)vinyl)-N,N-diphenylaniline with cyanating agents was studied and it was shown that the best yield of the compound was achieved by heating with zinc cyanide in NMP at 120 °C in the presence of tetrakis (triphenylphosphine)palladium (0) .Physical And Chemical Properties Analysis
The compound has a molecular formula of C6H5N3S . The structure of the compound was established by means of an elemental analysis, high resolution mass-spectrometry, 1H, 13C-NMR, IR, UV spectroscopy and mass-spectrometry .Aplicaciones Científicas De Investigación
Photovoltaic Devices: Dye-Sensitized Solar Cells (DSSCs)
Donor-acceptor-donor (D-A-A) structures incorporating 2,1,3-benzothiadiazole as an internal acceptor and the 4 (7)-cyanogroup as an anchor acceptor have been extensively studied for photovoltaic applications. Specifically, this compound has been investigated for use in dye-sensitized solar cells (DSSCs) . These solar cells rely on sensitizing dyes to capture sunlight and convert it into electricity. The unique electronic properties of our compound contribute to efficient light absorption and charge separation within the cell, enhancing overall energy conversion efficiency .
Organic Light Emitting Diodes (OLEDs)
In addition to DSSCs, our compound plays a role in organic light emitting diodes (OLEDs) . OLEDs are widely used in displays, lighting, and other applications. The (E)-7-(4-(diphenylamino)styryl)benzo[c][1,2,5]thiadiazole-4-carbonitrile structure exhibits favorable luminescent properties, making it suitable as an emitter in OLEDs. Its deep-red/near-infrared emission range contributes to high-performance displays and lighting systems .
Electrocatalytic Hydrogen Production
Cyano derivatives of 2,1,3-benzothiadiazoles, including our compound, are promising precursors for electrocatalytic hydrogen production . These compounds can serve as catalysts in water splitting reactions, facilitating the generation of hydrogen gas. Their unique electronic structure and reactivity make them valuable in sustainable energy applications .
Fluorescent Sensors
Our compound’s D-A-A configuration also lends itself to use as a fluorescent sensor . By selectively interacting with specific analytes, it can detect and quantify various substances. Researchers explore its potential in environmental monitoring, medical diagnostics, and chemical analysis .
Turn-On Fluorescence
In the realm of fluorescence, this compound has been investigated as a push-pull fluorophore for turn-on fluorescence . Its unique molecular structure allows it to exhibit enhanced fluorescence upon binding to specific targets. Such behavior is valuable in biosensing and imaging applications .
Electrochemical Sensors
Lastly, our compound’s electrochemical properties make it suitable for use in electrochemical sensors . These sensors detect specific molecules based on their electrochemical behavior. By modifying the compound’s structure, researchers can tailor its selectivity and sensitivity for various analytes .
Mecanismo De Acción
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif, which is a part of this compound, have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The compound’s mode of action involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group . This suggests that the compound might interact with its targets through a photo-induced electron transfer process.
Biochemical Pathways
It’s known that btz-based compounds have been used as potential visible-light organophotocatalysts . This suggests that the compound might influence photochemical reactions and pathways.
Result of Action
It’s known that btz-based compounds have been researched for use in photovoltaic applications and as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes . This suggests that the compound might have potential applications in these areas.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of light is crucial for the compound’s function as a potential visible-light organophotocatalyst . Other factors such as temperature, pH, and the presence of other chemical species might also affect its action.
Direcciones Futuras
Benzo[c][1,2,5]thiadiazoles have been extensively researched for use in photovoltaics or as fluorescent sensors . There is an intensifying necessity to develop novel new chemical entities and approaches targeting HIF-1 pathway . This marks a forward step towards the rational design of new materials for electronic and optical applications .
Propiedades
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2S/c22-15(18-10-2-1-3-11-14(10)20-24-19-11)12-8-13(17-9-16-12)21-4-6-23-7-5-21/h1-3,8-9H,4-7H2,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSWMXPXLWXOGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC=CC4=NSN=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2357895.png)
![(1R,3S)-3-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B2357896.png)

![1-methyl-2-oxo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2357900.png)
![1-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2357901.png)



![N-isobutyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2357906.png)

![N-benzyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2357909.png)
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2357910.png)

![1-morpholino-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2357918.png)